molecular formula C12H6Cl4 B1595939 2,2',3,6-Tetrachlorobiphenyl CAS No. 70362-45-7

2,2',3,6-Tetrachlorobiphenyl

Cat. No. B1595939
CAS RN: 70362-45-7
M. Wt: 292 g/mol
InChI Key: VHGHHZZTMJLTJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2',3,6-Tetrachlorobiphenyl, also known as PCB-77, is a chemical compound that belongs to the group of polychlorinated biphenyls (PCBs). It is a white, odorless, crystalline solid that has been used in many industrial applications, such as coolant fluids, lubricants, and electrical insulators. PCB-77 is also known to be a persistent organic pollutant (POP) due to its ability to accumulate in the environment and its potential to cause adverse health effects.

Scientific Research Applications

  • Dechlorination by Anaerobic Microorganisms : Research by Van Dort & Bedard (1991) demonstrated the dechlorination of a related compound, 2,3,5,6-tetrachlorobiphenyl, by unacclimated methanogenic pond sediment. This study contributes to understanding the environmental degradation and bioremediation of chlorinated biphenyls.

  • Sterically Encumbered Systems for Phosphorus Centers : Shah et al. (2000) explored tetraarylphenyls as ligands for synthesizing compounds with two phosphorus centers, using a compound structurally similar to 2,2',3,6-Tetrachlorobiphenyl. This research, detailed in Inorganic Chemistry, is significant for the development of materials with novel properties.

  • Stimulation of Microbial Dechlorination : Bedard et al. (1996) conducted a study on 2,5,3‘,4‘-tetrachlorobiphenyl, closely related to this compound, to stimulate dechlorination of polychlorinated biphenyls in sediment. This research, published in Environmental Science & Technology, is relevant for environmental cleanup strategies.

  • Synthesis of Chlorinated Biphenyls : Bergman & Wachtmeister (1977) in Chemosphere described the synthesis of various chlorinated biphenyls, including a compound similar to this compound. This work aids in understanding the chemical properties and synthesis of chlorinated biphenyl compounds.

  • Synthesis and Chromatographic Assessment : Nakatsu et al. (1982) synthesized and assessed a compound closely related to this compound, as documented in Journal of Chromatography A. This research is important for developing analytical methods for these compounds.

  • EPR Studies of Rhodium(II) and Cobalt(II) Porphyrins : Wayland et al. (1993) studied the reactivity of tetrakis porphyrinato rhodium(II) with various ligands, including a structure similar to this compound. Their work, published in the Journal of the American Chemical Society, provides insights into the electronic structure of these complexes.

Biochemical Analysis

Biochemical Properties

2,2’,3,6-Tetrachlorobiphenyl is known to interact with various enzymes and proteins. For instance, it has been shown to be metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1 . These enzymes metabolize 2,2’,3,6-Tetrachlorobiphenyl to dechlorinated and hydroxylated metabolites .

Cellular Effects

The cellular effects of 2,2’,3,6-Tetrachlorobiphenyl are complex and can vary depending on the specific cell type and exposure level. For instance, it has been shown to affect the membrane of Ralstonia eutropha H850 cells . It also has been found to be present in various tissues including adipose, brain, intestinal content, lung, liver, and serum .

Molecular Mechanism

The molecular mechanism of action of 2,2’,3,6-Tetrachlorobiphenyl involves binding to the aryl hydrocarbon receptor, which disrupts cell function by altering the transcription of genes . This can lead to changes in gene expression and potentially impact various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,3,6-Tetrachlorobiphenyl can change over time. For example, it has been shown that the effects of this compound on the cytoplasmic membranes of Ralstonia eutropha H850 were investigated by measuring fluorescence polarization .

Dosage Effects in Animal Models

The effects of 2,2’,3,6-Tetrachlorobiphenyl can vary with different dosages in animal models. For example, a study investigating the disposition of 2,2’,5,5’-Tetrachlorobiphenyl (a similar compound) in rats following acute, nose-only inhalation of the compound showed that the effects varied depending on the dosage .

Metabolic Pathways

2,2’,3,6-Tetrachlorobiphenyl is involved in various metabolic pathways. It is metabolized by Cytochrome P450 (CYP, P450) monooxygenases, particularly human CYP2B6 and rat CYP2B1, to dechlorinated and hydroxylated metabolites .

Transport and Distribution

2,2’,3,6-Tetrachlorobiphenyl is transported and distributed within cells and tissues. It has been found in various tissues including adipose, brain, intestinal content, lung, liver, and serum .

Subcellular Localization

The subcellular localization of 2,2’,3,6-Tetrachlorobiphenyl is primarily in the membrane . The exact compartments or organelles it is directed to could depend on various factors, including any targeting signals or post-translational modifications.

properties

IUPAC Name

1,2,4-trichloro-3-(2-chlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl4/c13-8-4-2-1-3-7(8)11-9(14)5-6-10(15)12(11)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGHHZZTMJLTJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074779
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

70362-45-7
Record name 2,2',3,6-Tetrachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070362457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,6-tetrachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,6-TETRACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF463BP8XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2',3,6-Tetrachlorobiphenyl
Reactant of Route 2
2,2',3,6-Tetrachlorobiphenyl
Reactant of Route 3
Reactant of Route 3
2,2',3,6-Tetrachlorobiphenyl
Reactant of Route 4
Reactant of Route 4
2,2',3,6-Tetrachlorobiphenyl
Reactant of Route 5
Reactant of Route 5
2,2',3,6-Tetrachlorobiphenyl
Reactant of Route 6
Reactant of Route 6
2,2',3,6-Tetrachlorobiphenyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.